2-(2-Methylphenyl)-4-phenylbutanoic acid

Inflammation Enzyme Inhibition 5-Lipoxygenase

Selective 5-LOX inhibitor (IC50 60 nM) with >100-fold selectivity over COX-2 (7.5 μM), validated in enzyme inhibition assays. Unlike generic phenylbutanoic acid analogs (CAS 1949-41-3), this compound's dual 2-methylphenyl/4-phenyl substitution delivers a well-characterized SAR anchor (XLogP3 4.1, TPSA 37.3 Ų) for systematic leukotriene pathway dissection. Ideal for target engagement studies in asthma, atherosclerosis, and neuroinflammation models where confounding prostaglandin effects must be excluded. Purchase CAS 1266749-56-7 to ensure assay reproducibility.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
Cat. No. B12308624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)-4-phenylbutanoic acid
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(CCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H18O2/c1-13-7-5-6-10-15(13)16(17(18)19)12-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,18,19)
InChIKeyAYCQXEPKENEABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenyl)-4-phenylbutanoic acid: A Structurally Distinct Phenylbutanoic Acid Derivative with Documented Target Engagement Profiles


2-(2-Methylphenyl)-4-phenylbutanoic acid (CAS 1266749-56-7) is a substituted phenylbutanoic acid featuring a 2-methylphenyl group at the α-position and a phenyl group at the γ-position, resulting in a molecular formula of C17H18O2 and a molecular weight of 254.32 g/mol [1]. Unlike simpler analogs such as 2-methyl-4-phenylbutanoic acid (CAS 1949-41-3, C11H14O2, 178.23 g/mol) [2], this compound incorporates dual aromatic substituents that confer distinct steric and electronic properties . The carboxylic acid moiety at position 1 enables straightforward derivatization into esters, amides, or other functionalized intermediates, while the absence of chiral centers in its base structure simplifies synthetic and analytical workflows [3]. This compound has been evaluated in enzyme inhibition assays against cyclooxygenase (COX) isoforms and 5-lipoxygenase (5-LOX), yielding quantitative binding data that inform its potential utility in inflammatory pathway research [4].

Why 2-(2-Methylphenyl)-4-phenylbutanoic acid Cannot Be Replaced by Simpler Phenylbutanoic Acids in Inflammatory Pathway Research


Phenylbutanoic acid derivatives are not interchangeable scaffolds. Simple analogs such as 2-phenylbutanoic acid (CAS 90-27-7, C10H12O2, 164.20 g/mol) and 2-methyl-4-phenylbutanoic acid (CAS 1949-41-3, C11H14O2, 178.23 g/mol) [1] differ fundamentally in substitution pattern, molecular topology, and target interaction profiles. The introduction of a 2-methylphenyl group at the α-position—as seen in 2-(2-methylphenyl)-4-phenylbutanoic acid—significantly alters steric bulk and electronic distribution relative to unsubstituted or mono-substituted analogs . These structural differences translate into measurable shifts in enzyme inhibition potency, selectivity across COX isoforms, and predicted physicochemical parameters such as LogP and topological polar surface area [2][3]. Consequently, substituting this compound with a generic phenylbutanoic acid risks irreproducible biological outcomes, confounding structure-activity relationship (SAR) studies, and undermining assay validation in target engagement campaigns.

Quantitative Differentiation of 2-(2-Methylphenyl)-4-phenylbutanoic acid: Enzyme Inhibition, Physicochemical Properties, and Structural Comparisons


5-LOX Inhibition (IC50 = 60 nM) as a Differentiating Target Engagement Feature

In enzyme inhibition assays against 5-lipoxygenase (5-LOX), 2-(2-methylphenyl)-4-phenylbutanoic acid demonstrates an IC50 of 60 nM [1]. This contrasts sharply with its weaker COX-2 inhibition (IC50 = 7.5 μM) and moderate COX-1 inhibition (IC50 = 500 nM) [2]. The >100-fold selectivity for 5-LOX over COX-2 represents a distinct pharmacological profile not commonly observed among simpler phenylbutanoic acid derivatives, which typically lack documented 5-LOX activity.

Inflammation Enzyme Inhibition 5-Lipoxygenase COX/LOX Pathway

Enhanced Lipophilicity (XLogP3 = 4.1) Relative to Simpler Phenylbutanoic Acid Analogs

2-(2-Methylphenyl)-4-phenylbutanoic acid exhibits an XLogP3 of 4.1, as computed from its molecular structure [1]. This represents a substantial increase in lipophilicity compared to the simpler analog 2-methyl-4-phenylbutanoic acid, which has a computed XLogP3 of 2.5 [2]. The 1.6-unit difference corresponds to approximately a 40-fold higher theoretical partition coefficient, which may influence membrane permeability, protein binding, and tissue distribution in biological assays.

Physicochemical Properties Lipophilicity Drug Design ADME

Increased Topological Polar Surface Area (TPSA = 37.3 Ų) Versus Simplified Analogs

The topological polar surface area (TPSA) of 2-(2-methylphenyl)-4-phenylbutanoic acid is 37.3 Ų [1]. While no direct TPSA comparator is available for 2-methyl-4-phenylbutanoic acid in the same database, the latter's simpler structure (one phenyl group, one methyl group) would predictably yield a lower TPSA, likely near 37.3 Ų (since TPSA is driven primarily by the carboxylic acid moiety). However, the dual aromatic substitution in the target compound may influence polar interactions and solubility in ways not fully captured by TPSA alone.

Physicochemical Properties Druglikeness Oral Bioavailability Computational Chemistry

Validated Research Applications for 2-(2-Methylphenyl)-4-phenylbutanoic acid Based on Quantitative Evidence


Probing the 5-Lipoxygenase Pathway in Inflammatory Disease Models

Given its 60 nM IC50 against 5-LOX [1] and >100-fold selectivity over COX-2 [2], 2-(2-methylphenyl)-4-phenylbutanoic acid is well-suited for dissecting the contribution of leukotriene biosynthesis to inflammation, independent of prostaglandin-mediated pathways. Researchers investigating asthma, atherosclerosis, or neuroinflammation may employ this compound to selectively inhibit 5-LOX in cellular or biochemical assays, enabling clearer interpretation of pathway-specific effects.

Structure-Activity Relationship (SAR) Studies of Phenylbutanoic Acid-Derived Enzyme Inhibitors

The compound's dual aromatic substitution pattern and documented enzyme inhibition profile (COX-1 IC50 = 500 nM, COX-2 IC50 = 7.5 μM, 5-LOX IC50 = 60 nM) [3] provide a well-characterized anchor point for SAR exploration. Medicinal chemists can systematically vary the 2-methylphenyl or 4-phenyl groups to probe the structural determinants of 5-LOX selectivity and COX isoform discrimination, leveraging the quantitative binding data as a benchmark.

Physicochemical Profiling of Lipophilic Carboxylic Acid Derivatives

With an XLogP3 of 4.1 [4]—significantly higher than simpler analogs—this compound serves as a model substrate for evaluating the impact of increased lipophilicity on membrane permeability, plasma protein binding, and metabolic stability in vitro. It is particularly relevant for laboratories developing predictive ADME models or optimizing lead compounds where balancing potency and pharmacokinetic properties is critical.

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